3,4-dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide
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Overview
Description
3,4-Dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro, methyl, morpholinyl, and sulfanyl groups attached to a benzenesulfonamide core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The nitration of chlorobenzene followed by reduction to obtain 3,4-dichloroaniline.
Sulfonation: The sulfonation of 3,4-dichloroaniline to introduce the sulfonamide group.
Alkylation: The alkylation of the sulfonamide with methyl groups.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
3,4-Dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinyl and sulfanyl groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Shares the dichloro and aniline groups but lacks the sulfonamide and morpholinyl groups.
N-Methylmorpholine: Contains the morpholinyl group but lacks the dichloro and sulfonamide groups.
Benzenesulfonamide: Contains the sulfonamide group but lacks the dichloro, methyl, and morpholinyl groups.
Uniqueness
3,4-Dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,4-dichloro-N-methyl-N-morpholin-4-ylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S2/c1-14(19-15-4-6-18-7-5-15)20(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQTZZSQMNNERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(SN1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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